3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol 3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol
Brand Name: Vulcanchem
CAS No.: 1824134-42-0
VCID: VC2787691
InChI: InChI=1S/C12H26N2O/c1-12(2,10-15)9-14-7-4-11(3-6-13)5-8-14/h11,15H,3-10,13H2,1-2H3
SMILES: CC(C)(CN1CCC(CC1)CCN)CO
Molecular Formula: C12H26N2O
Molecular Weight: 214.35 g/mol

3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol

CAS No.: 1824134-42-0

Cat. No.: VC2787691

Molecular Formula: C12H26N2O

Molecular Weight: 214.35 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol - 1824134-42-0

Specification

CAS No. 1824134-42-0
Molecular Formula C12H26N2O
Molecular Weight 214.35 g/mol
IUPAC Name 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol
Standard InChI InChI=1S/C12H26N2O/c1-12(2,10-15)9-14-7-4-11(3-6-13)5-8-14/h11,15H,3-10,13H2,1-2H3
Standard InChI Key DNVUEMXJPKLJHD-UHFFFAOYSA-N
SMILES CC(C)(CN1CCC(CC1)CCN)CO
Canonical SMILES CC(C)(CN1CCC(CC1)CCN)CO

Introduction

Chemical Identity and Structure

Basic Information

3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol is an organic compound containing two nitrogen atoms and one oxygen atom within its structure. The compound was first created in chemical databases on August 21, 2019, with the most recent modification to its record occurring on April 5, 2025 . This indicates it is a relatively recently documented chemical entity in the scientific literature. The compound possesses several functional groups that contribute to its potential reactivity and applications in various chemical contexts.

Table 1: Basic Information of 3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol

PropertyValue
PubChem CID138857365
Molecular FormulaC12H26N2O
Molecular Weight214.35 g/mol
Creation Date2019-08-21
Modification Date2025-04-05

Structural Characteristics

The compound can be referenced through various chemical identifiers and nomenclature systems, which are essential for unambiguous identification in chemical literature and databases. These systematic naming conventions ensure clear communication among researchers and facilitate accurate information retrieval from chemical databases.

Table 2: Chemical Identifiers and Nomenclature

Identifier TypeValue
IUPAC Name3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol
InChIInChI=1S/C12H26N2O/c1-12(2,10-15)9-14-7-4-11(3-6-13)5-8-14/h11,15H,3-10,13H2,1-2H3
InChIKeyDNVUEMXJPKLJHD-UHFFFAOYSA-N
SMILESCC(C)(CN1CCC(CC1)CCN)CO
CAS Registry Number1824134-42-0

The International Union of Pure and Applied Chemistry (IUPAC) name provides a systematic way to describe the compound's structure, while the International Chemical Identifier (InChI) and its hashed version (InChIKey) offer machine-readable representations that facilitate database searching and compound identification . The Simplified Molecular Input Line Entry System (SMILES) notation provides a compact string representation of the chemical structure that is widely used in computational chemistry and cheminformatics applications .

Physical and Chemical Properties

Chemical Properties

The chemical behavior of 3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol is largely determined by its functional groups, each contributing distinct reactivity patterns. The compound contains multiple reactive sites that would influence its chemical interactions and potential applications.

The primary amine group (-NH2) at the terminus of the aminoethyl chain represents one of the most reactive sites in the molecule. This functional group can act as a nucleophile in various reactions, including acylation, alkylation, and condensation reactions with carbonyl compounds. The primary amine also exhibits basic properties, readily accepting protons to form ammonium salts in acidic environments. Additionally, this group can participate in hydrogen bonding as both a donor and acceptor.

The tertiary amine nitrogen within the piperidine ring constitutes another basic center in the molecule. While generally less nucleophilic than primary amines due to steric hindrance, this nitrogen can still participate in alkylation reactions, coordination with metal ions, and acid-base chemistry. The presence of two basic nitrogen atoms in different chemical environments creates interesting possibilities for selective reactions and pH-dependent behavior.

The hydroxyl group (-OH) of the 2,2-dimethylpropan-1-ol moiety adds another dimension to the compound's chemical reactivity. This functional group can undergo typical alcohol reactions, including esterification, oxidation, and dehydration. The geminal dimethyl substitution pattern adjacent to the hydroxyl group creates a neopentyl-like structure, which may introduce steric hindrance that affects the reactivity of this functional group.

Together, these functional groups establish 3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol as a versatile chemical building block with multiple reactive sites suitable for diverse chemical transformations.

Chemical Reactions and Interactions

Functional Group Reactivity

The reactivity profile of 3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol is characterized by the distinct chemical behaviors of its constituent functional groups. Each reactive center in the molecule offers opportunities for selective chemical transformations that could be exploited in various applications.

The primary amine functionality at the terminus of the aminoethyl chain represents a highly reactive nucleophilic site. This group can readily participate in a wide range of reactions, including nucleophilic substitutions with alkyl halides or other electrophiles, acylation reactions with acid chlorides or anhydrides to form amides, and condensation reactions with aldehydes or ketones to form imines. Additionally, this primary amine can react with sulfonyl chlorides to form sulfonamides, which are important functional groups in many pharmaceutically active compounds.

The tertiary amine nitrogen within the piperidine ring, while less nucleophilic than the primary amine due to steric factors, still possesses significant reactivity. This nitrogen can undergo quaternization reactions with alkyl halides to form quaternary ammonium salts, coordinate with various metal ions to form complexes, and participate in acid-base equilibria. The fact that this nitrogen is part of a ring system also introduces conformational constraints that can influence its reactivity and selectivity in various transformations.

The hydroxyl group in the 2,2-dimethylpropan-1-ol moiety presents another reactive center with distinctive chemical behavior. This functional group can undergo esterification reactions with carboxylic acids or acid derivatives, etherification via the Williamson ether synthesis, and oxidation to the corresponding aldehyde or carboxylic acid depending on the oxidizing agent employed. The geminal dimethyl substitution adjacent to this hydroxyl group creates a neopentyl-like structure that can introduce steric hindrance, potentially affecting the rate and selectivity of reactions at this site.

The presence of multiple functional groups within the same molecule also raises the possibility of intramolecular reactions under certain conditions, which could lead to the formation of cyclic structures or rearrangement products. The relative positioning of these groups would determine the feasibility and kinetics of such intramolecular processes.

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